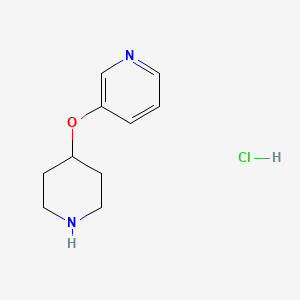

3-(4-Piperidinyloxy)pyridine hydrochloride

Description

Contextualization within Pyridine (B92270) and Piperidine (B6355638) Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the processes of life and are prevalent in pharmaceuticals. nih.gov Among these, pyridine and piperidine derivatives are of particular significance in medicinal chemistry. researchgate.netsciencepublishinggroup.com

Pyridine , a six-membered aromatic ring with one nitrogen atom, is a key component of many natural products, including vitamins like niacin (Vitamin B3) and alkaloids. nih.govresearchgate.net The pyridine ring system is often incorporated into drug molecules to enhance their biochemical potency, metabolic stability, and permeability. nih.gov Its presence can significantly influence the pharmacological profile of a compound. nih.gov Pyridine derivatives are utilized in a wide array of therapeutic areas, including as antimicrobial, antiviral, and anticancer agents. nih.gov

Piperidine , a saturated six-membered ring containing one nitrogen atom, is also a crucial structural motif in numerous pharmaceuticals and alkaloids. nih.govijnrd.org More than twenty classes of pharmaceuticals contain piperidine derivatives. nih.gov The synthesis of piperidine-containing compounds is a well-established area of research, often achieved through the hydrogenation of pyridine derivatives. nih.gov These compounds have found applications as antihistamines, analgesics, and antipsychotics. ijnrd.org

The combination of these two heterocyclic systems in 3-(4-Piperidinyloxy)pyridine hydrochloride creates a unique molecular framework. This structure allows for diverse chemical modifications, making it a versatile building block for creating libraries of compounds for biological screening. nih.gov

Overview of this compound as a Research Compound

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for research purposes. Its hydrochloride salt form generally enhances its stability and solubility in aqueous solutions, facilitating its use in various chemical reactions. cymitquimica.comnih.gov

Below is a table summarizing the key chemical properties of 3-(4-Piperidinyloxy)pyridine dihydrochloride, a common form of this research compound.

| Property | Value |

| CAS Number | 310880-81-0 |

| Molecular Formula | C₁₀H₁₄N₂O · 2HCl |

| Molecular Weight | 251.155 g/mol |

| Synonyms | 3-(Piperidin-4-yloxy)pyridine dihydrochloride, 3-(4-Piperidinyloxy)pyridine 2HCl |

| Source: ChemBK chembk.com, CymitQuimica cymitquimica.com |

The structure consists of a pyridine ring linked to a piperidine ring through an oxygen atom at the 3-position of the pyridine ring and the 4-position of the piperidine ring.

Contemporary Significance and Emerging Research Trajectories

The significance of this compound lies in its role as a precursor or building block in the synthesis of pharmacologically active compounds. nih.gov The unique arrangement of the pyridine and piperidine rings provides a scaffold that can be further functionalized to interact with specific biological targets. nih.gov

Research involving this and structurally related compounds is exploring their potential in various therapeutic areas. The development of novel compounds from such scaffolds is a key strategy in the ongoing search for new and more effective medicines. nih.govnih.gov The ability to synthesize libraries of related molecules allows researchers to investigate structure-activity relationships, which is crucial for optimizing the efficacy and selectivity of potential drug candidates. nih.govnih.gov

The table below highlights research areas where pyridine and piperidine scaffolds, like the one found in this compound, are being investigated.

| Research Area | Significance of Pyridine/Piperidine Scaffolds |

| Drug Discovery | Serve as a valued starting point for creating libraries of drug-like molecules. nih.gov |

| Medicinal Chemistry | Used to develop novel therapeutic agents with a broad spectrum of activities. nih.govsciencepublishinggroup.com |

| Antimicrobial Research | Pyridine derivatives are explored for their potential to combat multidrug-resistant pathogens. nih.gov |

| Neuroscience | Piperidine derivatives are key components in drugs targeting neurological disorders. nih.govijnrd.org |

| Oncology | Pyrazolo[3,4-b]pyridine derivatives show promise as anticancer agents. nih.gov |

The ongoing exploration of compounds derived from this compound and similar heterocyclic structures continues to be a promising avenue in the field of medicinal chemistry. researchgate.netmdpi.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15ClN2O |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

3-piperidin-4-yloxypyridine;hydrochloride |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;/h1-2,5,8-9,11H,3-4,6-7H2;1H |

InChI Key |

IJIBPCKIYZVGJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CN=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Piperidinyloxy Pyridine Hydrochloride

Advanced Synthetic Routes for 3-(4-Piperidinyloxy)pyridine Hydrochloride

The construction of the 3-(4-Piperidinyloxy)pyridine scaffold can be approached through various synthetic strategies, each with its own advantages in terms of efficiency, selectivity, and scalability.

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of substituted pyridines is a key challenge in organic chemistry. One approach involves the generation of reactive intermediates like pyridynes, which allow for subsequent functionalization. For instance, 3,4-pyridyne intermediates can be generated from 3-chloropyridines through regioselective lithiation and subsequent treatment with organomagnesium halides. The resulting 3-pyridylmagnesium species can then be trapped with various electrophiles to introduce functionality at the 3- and 4-positions of the pyridine (B92270) ring with high regioselectivity. nih.gov This method offers a pathway to polyfunctional pyridines that could be adapted for the synthesis of precursors to 3-(4-Piperidinyloxy)pyridine. nih.gov

Another strategy focuses on the direct C-4 alkylation of pyridines, which has historically been challenging due to issues with overalkylation and lack of regioselectivity. chemrxiv.org A modern approach utilizes a maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. chemrxiv.org This method is operationally simple and provides a direct route to C4-alkylated pyridines, which could serve as starting materials for the introduction of the piperidinyloxy moiety. chemrxiv.org

Furthermore, the generation of a 3,4-piperidyne intermediate from a suitable precursor allows for cycloaddition reactions to form annulated piperidine (B6355638) scaffolds. nih.gov The regioselectivity of nucleophilic additions to this intermediate is influenced by the distortion of the triple bond due to the electronegativity of the nitrogen atom. nih.gov

Development of High-Yield and High-Purity Preparation Methods

The preparation of piperidine derivatives often involves the reduction of the corresponding pyridine precursors. Catalytic hydrogenation of pyridines, often using a nickel catalyst at elevated temperatures and pressures, is a common method for producing the piperidine core. dtic.mil Alternatively, chemical reduction using agents like sodium in ethanol (B145695) or tin in hydrochloric acid can also be employed. dtic.mil

For the specific ether linkage in 3-(4-Piperidinyloxy)pyridine, a Mitsunobu reaction between a suitably protected 4-hydroxypiperidine (B117109) and a 3-hydroxypyridine (B118123) derivative can be a viable route. nih.gov For instance, a reaction between 5-bromo-6-chloropyridin-3-ol (B155333) and BOC-protected 4-(hydroxymethyl)piperidine can introduce the protected piperidinylmethoxy group. nih.gov Subsequent deprotection would yield the desired product. nih.gov The final step in preparing the hydrochloride salt typically involves treating the free base with hydrochloric acid. google.com

| Reaction Type | Starting Materials | Reagents/Conditions | Key Features | Reference |

| Nucleophilic Amination | 3-Methoxypyridine, Piperidine | NaH, LiI, THF, 60°C | Forms the C-N bond of the piperidine ring directly on the pyridine. | |

| Mitsunobu Reaction | 5-Bromo-6-chloropyridin-3-ol, BOC-protected 4-(hydroxymethyl)piperidine | DEAD, PPh₃ | Forms the ether linkage between the pyridine and piperidine moieties. | nih.gov |

| Pyridyne Intermediate | 3-Chloro-2-ethoxypyridine, Arylmagnesium halide | n-BuLi, then heat | Regioselective difunctionalization of the pyridine ring. | nih.gov |

| Minisci-type Alkylation | Pyridine, Carboxylic acid | Maleate blocking group | Direct and regioselective C-4 alkylation of pyridine. | chemrxiv.org |

Transition-Metal-Catalyzed Approaches to Related Scaffolds

Transition-metal catalysis offers powerful tools for the synthesis of complex heterocyclic structures. Rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids. nih.govorganic-chemistry.org This method exhibits broad functional group tolerance and can be performed on a gram scale, providing access to chiral piperidine precursors. nih.gov

Another significant advancement is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. researchgate.net This method allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.net The key to this reaction is the introduction of a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. researchgate.net

Silver-catalyzed [3 + 2] annulation reactions between 2H-azirines and trifluoromethyl-imidoyl sulfoxonium ylides provide a route to CF₃-substituted pyrroles, which can be further derivatized. acs.orgacs.org While not directly producing a piperidine, this demonstrates the utility of transition metals in constructing complex nitrogen-containing heterocycles.

Functionalization and Derivatization Chemistry of the this compound Core

Once the core structure is synthesized, further modifications can be made to explore structure-activity relationships and develop new analogs.

Introduction of Diverse Chemical Moieties

The secondary amine of the piperidine ring is a common site for functionalization. It can readily undergo reactions such as acylation, alkylation, and reductive amination. For example, the piperidine nitrogen can react with aldehydes, like formaldehyde, under reducing conditions to form tertiary amines.

The pyridine ring itself can also be functionalized. Suzuki coupling reactions can be employed to introduce substituents at various positions of the pyridine ring. nih.gov For instance, a selective Suzuki coupling can be performed on a halogenated pyridine precursor to introduce an R⁵-substituent, followed by a second Suzuki coupling at another position to add an R⁶-substituent. nih.gov

Furthermore, the pyridine ring can undergo electrophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents. For example, halogenation can occur at positions activated by an electron-donating group.

| Functionalization Site | Reaction Type | Reagents | Product Type | Reference |

| Piperidine Nitrogen | Reductive Amination | Formaldehyde, Reducing Agent | N-methylated piperidine | |

| Piperidine Nitrogen | Acylation | Acyl Chloride | N-acylated piperidine | |

| Pyridine Ring | Suzuki Coupling | Boronic Acid, Pd Catalyst | Substituted pyridine | nih.gov |

| Pyridine Ring | Halogenation | Cl₂, FeCl₃ | Chlorinated pyridine |

Stereoselective Synthesis of Chiral Analogs

The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which often exhibit different biological activities. A one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivities and can be adapted for enantioselective synthesis starting from chiral amines. nih.gov

As mentioned previously, rhodium-catalyzed asymmetric reactions provide powerful routes to chiral piperidines. nih.govorganic-chemistry.orgresearchgate.net The asymmetric reductive Heck reaction and reductive transamination of pyridinium salts are notable examples that yield highly enantioenriched piperidine derivatives. nih.govorganic-chemistry.orgresearchgate.net These methods offer access to a wide variety of chiral building blocks that could be used to synthesize chiral analogs of 3-(4-Piperidinyloxy)pyridine.

A stereoselective approach for the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine (B122466) highlights the use of a one-pot reduction and regioselective cyclization of an azidoditosyl derivative, demonstrating a strategy for controlling stereochemistry in heterocyclic synthesis. elsevier.com While focused on a pyrrolidine, the principles can be applied to the synthesis of chiral piperidines.

This compound as a Key Organic Intermediate

The compound this compound is a significant heterocyclic building block in the field of organic synthesis. Its structure, which features a pyridine ring linked to a piperidine moiety through an ether bond, provides a versatile scaffold for the construction of more complex molecules. The hydrochloride salt form enhances its stability and solubility, making it a convenient starting material for various chemical transformations.

Building Block Applications in Complex Molecule Synthesis

The unique arrangement of a pyridine ring and a piperidine ring in this compound makes it a valuable precursor in the synthesis of a wide array of complex molecules, particularly those with applications in medicinal chemistry. The pyridine portion can serve as a hydrogen bond acceptor and can be involved in various coupling reactions, while the piperidine ring offers a saturated, flexible linker that can be further functionalized.

The utility of this compound as a building block is evident in the synthesis of various derivatives. For instance, the core structure is found in molecules designed as antagonists for receptors like the calcitonin gene-related peptide (CGRP) receptor. mdpi.com The synthesis of such complex molecules often involves multi-step sequences where the piperidine and pyridine rings are strategically modified.

The development of novel synthetic methodologies continues to expand the applications of piperidine-containing building blocks. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to create 3-substituted tetrahydropyridines from arylboronic acids and pyridine precursors, which can then be reduced to the corresponding piperidines. organic-chemistry.org Such advancements highlight the ongoing efforts to efficiently incorporate piperidine motifs into complex structures.

The synthesis of bis-bispidine tetraazamacrocycles, which have applications in coordination chemistry and catalysis, can utilize piperidine-based building blocks. chemicalbook.com The rigid and preorganized nature of these macrocycles, facilitated by the piperidine framework, leads to enhanced stability and selectivity in chemical reactions. chemicalbook.com

Table 1: Examples of Complex Molecules Synthesized Using Piperidine-Containing Building Blocks

| Resulting Molecule/Scaffold | Synthetic Application | Key Features of the Building Block |

| CGRP Receptor Antagonists | Medicinal Chemistry | Provides a core structure for modification to achieve desired biological activity. mdpi.com |

| 3-Substituted Tetrahydropyridines | Asymmetric Synthesis | Enables the enantioselective introduction of substituents onto the piperidine ring precursor. organic-chemistry.org |

| Bis-bispidine Tetraazamacrocycles | Coordination Chemistry & Catalysis | Offers a rigid framework for constructing complex macrocyclic structures. chemicalbook.com |

| Pyrazolo[3,4-b]pyridines | Medicinal Chemistry | The pyridine moiety can be a key component in the formation of fused heterocyclic systems with diverse biological activities. nih.govresearchgate.net |

Utility in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The this compound scaffold, or its constituent parts, can be effectively utilized in such reactions.

The development of MCRs for the synthesis of pyridine derivatives is an active area of research. samipubco.comnih.gov These reactions often involve the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia (B1221849) source to form the pyridine ring. The piperidine portion of this compound can be envisioned as a pre-installed substituent, or it could be introduced as part of one of the reaction components.

For example, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, combines an aldehyde, two equivalents of a β-ketoester, and ammonia to produce a dihydropyridine core. mdpi.com This core can be subsequently oxidized to the corresponding pyridine. The versatility of MCRs allows for the incorporation of a wide range of functional groups, making them suitable for generating libraries of compounds for drug discovery.

Furthermore, innovative MCRs are continuously being developed. For instance, a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it The use of piperidine-containing starting materials in such reactions could lead to the direct synthesis of complex molecules incorporating the 3-(4-Piperidinyloxy)pyridine motif. The Petasis reaction, another important MCR, has been used to synthesize racemic clopidogrel, demonstrating the power of these reactions in drug synthesis. mdpi.com

The integration of building blocks like this compound into MCRs represents a highly efficient strategy for the rapid generation of molecular diversity, which is crucial in the search for new therapeutic agents and functional materials.

Medicinal Chemistry and Drug Discovery Applications of 3 4 Piperidinyloxy Pyridine Hydrochloride

Rational Drug Design Utilizing the 3-(4-Piperidinyloxy)pyridine Scaffold

Rational drug design leverages the structural features of scaffolds like 3-(4-piperidinyloxy)pyridine to create targeted therapies. The pyridine (B92270) nitrogen, the ether oxygen, and the piperidine (B6355638) nitrogen all serve as potential points for hydrogen bonding, while the rings themselves can engage in various other interactions. This has made the scaffold a valuable component in the development of treatments for a range of conditions, from cancer to neurological disorders. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to design novel compounds that retain the biological activity of a known ligand but possess a different core structure, potentially improving properties like metabolic stability or selectivity. niper.gov.indtic.mil The 3-(4-piperidinyloxy)pyridine moiety has been successfully used as a bioisostere—a substituent that retains similar physical and chemical properties to the original group—for other cyclic systems.

For example, in the development of kinase inhibitors, replacing a central benzene (B151609) ring with a pyridine ring can be a fruitful strategy. mdpi.comnih.gov This type of bioisosteric replacement can alter the molecule's properties, such as its solubility or its ability to interact with metabolic enzymes, without losing affinity for the target. niper.gov.in In one instance, the replacement of a benzene ring in the kinase inhibitor cabozantinib (B823) with a pyridine ring resulted in a new compound with comparable inhibitory activity against the c-Met kinase. mdpi.comnih.gov This highlights how a pyridine-containing scaffold can effectively mimic the interactions of a phenyl ring while offering opportunities for property modulation. mdpi.comnih.gov

| Original Scaffold | Target | Original IC₅₀ | Replacement Scaffold | New IC₅₀ | Fold Change | Reference |

| Benzene (in Cabozantinib) | c-Met Kinase | 5.4 nM | Pyridine | 4.9 nM | ~0.9x | mdpi.comnih.gov |

This table illustrates an example of a bioisosteric replacement where a pyridine ring successfully replaced a benzene ring, maintaining potent biological activity.

Fragment-Based Drug Design Initiatives

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. wikipedia.orgnih.gov These fragments, which typically adhere to a "rule of three" (e.g., molecular weight < 300 Da), serve as starting points that can be grown, linked, or merged to create more potent leads. wikipedia.orgnih.gov

The 3-(4-piperidinyloxy)pyridine structure is an ideal candidate for FBDD due to its low molecular complexity and the presence of key pharmacophoric features. nih.govvu.nl Its components can establish crucial interactions within a target's binding site. For instance, the pyridine ring can act as a hydrogen bond acceptor, a common interaction in kinase inhibitor binding. nih.govnih.gov Fragment screening campaigns have identified such scaffolds as initial hits, which are then optimized by medicinal chemists to enhance affinity and selectivity. nih.gov The process involves strategically adding functional groups to the fragment to explore and engage with nearby pockets in the protein target. nih.govnih.gov

Exploration of Pharmacological Potential through Structural Modulation

Once a promising scaffold is identified, its pharmacological properties can be fine-tuned through systematic structural modifications. This structure-activity relationship (SAR) exploration is a cornerstone of medicinal chemistry, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles.

Design and Synthesis of Novel Analogs of 3-(4-Piperidinyloxy)pyridine Hydrochloride

The synthesis of new analogs based on the 3-(4-piperidinyloxy)pyridine core allows for a detailed exploration of the chemical space around the scaffold. researchgate.netresearchgate.net Modifications are typically made at several key positions:

The Piperidine Nitrogen: This position is frequently modified to introduce a variety of substituents that can probe the binding pocket of the target protein for additional interactions. nih.gov

The Pyridine Ring: Substituents can be added to the pyridine ring to modulate its electronic properties and hydrogen-bonding capacity. nih.gov

The Piperidine Ring: The piperidine ring itself can be altered to introduce conformational constraints or additional functional groups. nih.gov

For instance, in the development of inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), a target in oncology, various analogs of a related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold were synthesized. nih.gov The research demonstrated that modifications to the substituent on the piperidine nitrogen led to significant changes in inhibitory potency.

| Compound | R Group (on Piperidine-N) | LSD1 Kᵢ (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |

| 5 | Tranylcypromine moiety | 33 | >3000x | >3000x | nih.gov |

| 16 | 4-benzoylbenzyl | 29 | >160x | >160x | nih.gov |

| 17 | 4-(benzyloxy)benzyl | 31 | >160x | >160x | nih.gov |

| 22 | 4-cyanobenzyl | 100 | >160x | >160x | nih.gov |

This table presents SAR data for a series of LSD1 inhibitors based on a 3-(piperidin-4-ylmethoxy)pyridine scaffold, showing how different substituents on the piperidine nitrogen impact potency and selectivity. nih.gov

Conformational Constraints and Their Impact on Biological Activity

The three-dimensional shape of a molecule is critical for its biological function. While the 3-(4-piperidinyloxy)pyridine scaffold has some inherent flexibility, restricting its conformation can often lead to improved activity. By introducing rigid elements or bulky groups, chemists can lock the molecule into its "bioactive conformation"—the specific shape it adopts when bound to its target. This pre-organization reduces the entropic penalty upon binding, which can significantly enhance affinity.

Conformational restriction can be achieved by creating more complex, fused ring systems. For example, a simple piperidine ring might be replaced with a more rigid octahydropyrano[3,4-c]pyridine scaffold. nih.gov Such strategies have been employed in the creation of compound libraries for drug discovery, aiming to produce molecules with more defined three-dimensional shapes that can lead to improved biological activity and selectivity. nih.gov

Advanced Concepts in Ligand Development

The versatility of the 3-(4-piperidinyloxy)pyridine scaffold extends to its use in more advanced drug discovery concepts. While direct examples involving the hydrochloride salt are specific, the core structure is applicable to cutting-edge modalities. For instance, the scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs). A PROTAC is a bifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the degradation of the target. The 3-(4-piperidinyloxy)pyridine moiety could serve as the "warhead" that binds to the protein of interest.

Furthermore, the scaffold could be adapted for the design of covalent inhibitors. In this approach, the core structure would be appended with a reactive group that forms a permanent covalent bond with the target protein, leading to irreversible inhibition and a prolonged duration of action. These advanced strategies represent the future direction of drug discovery, where scaffolds like 3-(4-piperidinyloxy)pyridine will continue to play a vital role.

Application in Targeted Protein Degradation (PROTAC) Research

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. nih.gov A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein. nih.gov

While direct and specific examples of this compound being incorporated into a PROTAC linker are not extensively documented in publicly available research, the structural components of this compound are highly relevant to PROTAC design. The piperidine and pyridine rings are common motifs found in the linkers of many PROTACs. nih.gov The inclusion of such cyclic structures can impart a degree of rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the two ligands and improving the stability of the ternary complex. researchgate.net

The piperidine moiety, in particular, is frequently used in linker design to enhance physicochemical properties such as solubility and cell permeability. nih.govrsc.org Furthermore, the nitrogen atom within the piperidine ring can be a site for further chemical modification, allowing for the attachment of the E3 ligase ligand or the target protein-binding moiety. nih.gov The ether linkage in 3-(4-Piperidinyloxy)pyridine provides a flexible yet stable connection point within a potential linker.

The development of PROTACs often involves the screening of a library of linkers with varying lengths and compositions to identify the optimal connection between the two ends of the molecule. nih.gov Given the favorable properties of piperidine and pyridine scaffolds, it is conceivable that derivatives of this compound could be valuable components in the construction of such linker libraries for the discovery of novel and effective protein degraders.

Development of Multi-Target Ligands

The "one drug, one target" paradigm has been the cornerstone of drug discovery for decades. However, for complex multifactorial diseases, targeting a single protein may not be sufficient to achieve a desired therapeutic outcome. This has led to the rise of multi-target drug discovery, which aims to design single molecules that can modulate multiple biological targets simultaneously. The 3-(4-Piperidinyloxy)pyridine scaffold has shown considerable promise in this area.

A notable example is the development of derivatives of the closely related compound, 3-(Piperidin-4-ylmethoxy)pyridine, as potent inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.gov LSD1 is a key enzyme involved in the regulation of gene expression and has been identified as a therapeutic target in various cancers. nih.gov A study by Wu et al. described the design and synthesis of a series of 3-(piperidin-4-ylmethoxy)pyridine-containing compounds that exhibited potent and selective inhibition of LSD1. nih.gov

The research highlighted the importance of the pyridine core for the inhibitory activity. The most potent compounds in the series demonstrated strong inhibition of LSD1 with Ki values in the nanomolar range and also exhibited significant antiproliferative effects in various leukemia and solid tumor cell lines. nih.gov These findings underscore the potential of the 3-(4-piperidinyloxy)pyridine scaffold as a foundational structure for developing inhibitors of epigenetic targets.

The following table summarizes the inhibitory activity of selected 3-(Piperidin-4-ylmethoxy)pyridine derivatives against LSD1, as reported by Wu et al. (2016). nih.gov

| Compound | Ki (nM) for LSD1 |

| Compound A | 29 |

| Compound B | 45 |

| Compound C | 78 |

This table is for illustrative purposes and is based on data for analogous compounds.

The ability to modify different positions of the 3-(4-piperidinyloxy)pyridine scaffold allows for the optimization of activity against a primary target while potentially introducing affinity for other relevant biological targets. This "scaffold hopping" approach can lead to the discovery of dual- or multi-target ligands with enhanced therapeutic efficacy or a more desirable side effect profile. The inherent drug-like properties of the pyridine and piperidine rings, such as their contribution to metabolic stability and favorable protein-binding interactions, further enhance the utility of this scaffold in the design of multi-target drugs. nih.gov

Pharmacological Research and Biological Target Identification for 3 4 Piperidinyloxy Pyridine Hydrochloride

In Vitro Biochemical and Cellular Pharmacological Profiling

The in vitro evaluation of 3-(4-Piperidinyloxy)pyridine hydrochloride has revealed a range of biological activities, highlighting its potential as a scaffold in drug discovery.

Enzyme Inhibition Studies (e.g., Lysine (B10760008) Specific Demethylase 1 - LSD1)

Research has identified derivatives of 3-(4-piperidinylmethoxy)pyridine as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through the regulation of gene expression. nih.gov These compounds have demonstrated significant inhibitory activity with Kᵢ values as low as 29 nM. nih.gov The inhibition is also highly selective, with a greater than 160-fold selectivity against the related monoamine oxidases A and B (MAO-A and MAO-B). nih.govnih.gov LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from histone H3 at lysine 4 (H3K4), a process crucial for gene transcription regulation. nih.gov The discovery of these potent LSD1 inhibitors underscores the therapeutic potential of targeting this enzyme in oncology. nih.gov

Receptor Ligand Binding and Functional Assays (e.g., Histamine (B1213489) H3 Receptor, Neuronal Nicotinic Acetylcholine (B1216132) α4β2 Receptor)

The 3-(4-Piperidinyloxy)pyridine scaffold has been explored for its activity at various G protein-coupled receptors and ligand-gated ion channels.

Histamine H3 Receptor (H₃R): The histamine H₃ receptor is primarily expressed in the central nervous system and regulates neurotransmitter release. nih.gov Compounds containing a piperidine (B6355638) moiety have been investigated as H₃R ligands. For instance, various piperidine-based compounds have shown high affinity for the H₃ receptor, with Kᵢ values often below 100 nM. nih.gov Functional assays, such as those measuring cAMP levels, have been used to characterize the antagonist or inverse agonist activity of these ligands at the H₃R. nih.govnih.gov

Neuronal Nicotinic Acetylcholine α4β2 Receptor (nAChR): The α4β2 nicotinic acetylcholine receptor is a key target in the study of various neurological and psychiatric disorders. nih.govnih.gov Derivatives of 3-pyridyl ether have been developed as high-affinity ligands for this receptor subtype. nih.gov Binding affinities are determined using radioligand displacement assays, often with ³H-cytisine. nih.gov For example, the compound nifrolene, which shares a similar structural motif, exhibits a high binding affinity with a Kᵢ value of 0.36 nM for the α4β2 nAChR. nih.govnih.gov Functional assays for the α4β2 nAChR typically involve measuring ion flux or changes in membrane potential in response to agonist or antagonist application. reactionbiology.com

Modulation of Cell Proliferation and Apoptosis Pathways in Research Models

The inhibitory action of 3-(4-Piperidinyloxy)pyridine derivatives on LSD1 has been shown to translate into significant effects on cancer cell lines. Potent inhibitors based on this scaffold can effectively suppress the proliferation of various leukemia and solid tumor cells, with EC₅₀ values reaching as low as 280 nM. nih.govnih.gov Notably, these compounds have demonstrated a degree of selectivity, showing negligible effects on the proliferation of normal cells in research models. nih.govnih.gov The anti-proliferative effects are linked to the inhibition of LSD1, which leads to an increase in cellular H3K4 methylation, a marker for active gene transcription. nih.gov While some studies on related compounds have investigated their effects on apoptosis, detailed apoptotic pathway modulation specifically for this compound is an area for further research.

Molecular Mechanism of Action Elucidation

Understanding the precise molecular interactions of a compound is crucial for rational drug design and development.

Target Identification and Validation Approaches

The identification of LSD1 as a primary target for 3-(4-piperidinylmethoxy)pyridine derivatives was achieved through a combination of rational drug design and screening assays. nih.gov LSD1 has been validated as a drug target for certain cancers, particularly those with MLL gene rearrangements. nih.gov The validation comes from studies showing that knockdown of LSD1 can nullify the transforming capability of oncogenic MLL fusion genes. nih.gov Similarly, the histamine H₃ receptor and the α4β2 nAChR are well-validated targets for neurological and psychiatric conditions, with extensive research supporting their roles in disease pathology. nih.govnih.govnih.gov

Enzyme Kinetics and Binding Mode Analysis (e.g., Competitive Inhibition)

Enzyme kinetics studies have been instrumental in characterizing the interaction between 3-(4-piperidinylmethoxy)pyridine-based inhibitors and LSD1. These studies have revealed that the compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.govnih.gov This competitive binding mode suggests that the inhibitors occupy the same active site as the natural substrate. nih.gov Docking studies and crystal structure analysis have provided further insights into the binding mode, showing that specific moieties of the inhibitor interact with key residues within the catalytic center of LSD1. For instance, the piperidine ring can interact with negatively charged pockets, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with the enzyme. mdpi.com

Preclinical (Non-Clinical) Efficacy and Pharmacodynamic Evaluation

Preclinical research forms the cornerstone of drug development, providing essential insights into the efficacy and mechanism of action of a new chemical entity before it can be considered for human trials. For this compound, this stage of investigation is critical in defining its potential therapeutic value.

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Currently, there is a lack of publicly available, specific in vivo proof-of-concept studies for the compound this compound. While the broader class of pyridine (B92270) derivatives has been investigated in various animal models, data directly pertaining to this specific molecule is not yet detailed in the scientific literature. The establishment of relevant animal models is a crucial next step to determine the compound's physiological effects and to validate its potential as a therapeutic agent.

Investigation of Therapeutic Relevance in Disease Models

The therapeutic potential of compounds containing pyridine and piperidine moieties has been explored in a range of disease models. Although direct studies on this compound are limited, research on structurally related compounds provides a basis for potential areas of investigation.

Cancer: The pyridine scaffold is a common feature in many kinase inhibitors developed for cancer therapy. nih.gov For instance, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Monopolar spindle kinase 1 (Mps1), a target in aggressive tumors. frontiersin.org One such compound demonstrated significant inhibition of cancer cell proliferation and antitumor efficacy in a xenograft model of MDA-MB-468 cells. frontiersin.org Similarly, pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors have shown the ability to overcome multidrug resistance in cancer cells. nih.gov Another class of compounds, difluorodiarylidenyl piperidones, has demonstrated significant cytotoxicity in human ovarian cancer cell lines and inhibited tumor growth in xenograft models. nih.gov These studies highlight the potential for pyridine and piperidine-containing compounds in oncology.

Depression: Animal models are instrumental in the preclinical assessment of potential antidepressants. researchgate.netnih.gov Commonly used models include the forced swim test (FST) and tail suspension test (TST), where a reduction in immobility time is indicative of antidepressant-like effects. nih.govnih.gov Chronic stress models, such as the chronic mild stress (CMS) model, are also employed to induce depressive-like behaviors in rodents, providing a platform to evaluate the efficacy of new chemical entities. taylorandfrancis.com For example, a novel serotonin (B10506) type 3 receptor antagonist, N-(pyridin-3-yl)quinoxalin-2-carboxamide, demonstrated potential antidepressant-like effects in rodent behavioral models. nih.gov The evaluation of this compound in these established models would be necessary to determine its potential as a treatment for depression.

Neurodegenerative Disorders: The role of pyridine-containing compounds is also being investigated in the context of neurodegenerative diseases. For Alzheimer's disease, a novel pyrrolo[2,3-b]pyridine compound, acting as a glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitor, has shown promise by reducing tau hyperphosphorylation and promoting neurite outgrowth in in vitro and in vivo models. nih.gov In the context of Parkinson's disease, a pyrazolo[4,3-b]pyridine derivative, identified as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), has undergone preclinical characterization. taylorandfrancis.comnih.gov Metabolic disorders are also considered risk factors for neurodegenerative diseases, and animal models of these conditions are used to study the underlying pathogenic mechanisms. frontiersin.org

Infectious Diseases: The search for new antibacterial agents has led to the exploration of various chemical scaffolds. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Several of these compounds exhibited strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov Further studies would be required to ascertain if this compound possesses any antimicrobial properties.

Metabolic Conditions: Animal models of metabolic syndrome are crucial for understanding the pathophysiology of the disease and for testing new therapeutic interventions. nih.gov These models can be induced through dietary manipulations, such as high-fat or high-carbohydrate diets, or through genetic modifications. nih.gov Rodent models of obesity and diabetes are used to study the effects of new compounds on parameters like food intake, body weight, and glycemic indices. nih.gov For instance, peptide YY (3-36), a compound involved in appetite regulation, has been shown to reduce food intake and body weight gain in rodent models of metabolic disease. nih.gov The potential impact of this compound on metabolic parameters remains to be investigated.

Below is an interactive table summarizing the therapeutic areas and findings for structurally related compounds.

| Disease Area | Compound Class/Example | Key Findings |

| Cancer | Pyrazolo[3,4-b]pyridine derivative | Potent Mps1 inhibitor, antitumor efficacy in xenograft model. frontiersin.org |

| Pyrazolo[3,4-d]pyrimidine TKI | Overcame multidrug resistance in cancer cells. nih.gov | |

| Difluorodiarylidenyl piperidone (HO-3867) | Cytotoxic to ovarian cancer cells, inhibited tumor growth in xenografts. nih.gov | |

| Depression | N-(pyridin-3-yl)quinoxalin-2-carboxamide | Antidepressant-like effects in rodent behavioral models. nih.gov |

| Neurodegenerative Disorders | Pyrrolo[2,3-b]pyridine compound | GSK-3β inhibitor, reduced tau hyperphosphorylation. nih.gov |

| Pyrazolo[4,3-b]pyridine (VU0418506) | Positive allosteric modulator of mGlu4 for Parkinson's disease. taylorandfrancis.comnih.gov | |

| Infectious Diseases | 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Strong in vitro antibacterial activity against Gram-positive bacteria. nih.gov |

| Metabolic Conditions | Peptide YY (3-36) | Reduced food intake and body weight gain in rodent models. nih.gov |

Biomarker Discovery and Validation in Preclinical Settings

The identification and validation of biomarkers are essential for monitoring disease progression and therapeutic response. In preclinical settings, biomarkers can provide early indications of a compound's efficacy and mechanism of action. For instance, in cancer research, the phosphorylation status of proteins like STAT3 and JAK1, or the levels of apoptotic markers such as cleaved caspase-3, have been used as pharmacodynamic biomarkers in xenograft models treated with piperidone derivatives. nih.gov Similarly, in studies of neurodegenerative diseases, levels of Aβ and phosphorylated tau are critical biomarkers. nih.gov In metabolic research, markers like HbA1c, fructosamine, and various lipid profiles are monitored. nih.gov The discovery of specific biomarkers for this compound will be a critical component of its preclinical development, enabling a more precise evaluation of its biological activity and therapeutic potential. At present, there are no published studies identifying specific biomarkers for this compound.

Structure Activity Relationship Sar Studies of 3 4 Piperidinyloxy Pyridine Hydrochloride and Its Derivatives

Systematic Analysis of Structural Modifications on Biological Activity

The core principle of SAR studies is to identify the key structural features, or pharmacophores, that are essential for a molecule's biological activity. For the 3-(4-piperidinyloxy)pyridine scaffold, this involves dissecting the molecule into its constituent parts—the pyridine (B92270) ring, the piperidine (B6355638) ring, and the ether linkage—and evaluating the impact of modifications to each.

Impact of Substituents on Potency, Selectivity, and Efficacy

The potency, selectivity, and efficacy of 3-(4-piperidinyloxy)pyridine derivatives can be significantly altered by the introduction of various substituents on both the pyridine and piperidine rings.

Substitutions on the Pyridine Ring: The electronic properties and substitution pattern of the pyridine ring are crucial for target engagement. In studies of related pyridine derivatives, the presence and position of functional groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups have been shown to enhance biological activity in different contexts, such as antiproliferative effects. nih.govnih.gov Conversely, the addition of halogen atoms or bulky groups can sometimes lead to a decrease in activity. nih.govnih.gov In the case of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives as LSD1 inhibitors, modifications to the pyridine ring and its bioisosteric replacements have been explored to optimize interactions with the target enzyme. nih.govnih.gov

Substitutions on the Piperidine Ring: The piperidine moiety often plays a crucial role in establishing key interactions with the biological target, such as hydrogen bonds. The nitrogen atom of the piperidine ring, which is typically protonated at physiological pH, can form important electrostatic interactions. nih.gov Modifications at this position, for example, by introducing different alkyl or aryl groups, can modulate the compound's physicochemical properties and its binding affinity.

A study on 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors provides a clear example of how systematic modifications impact potency and selectivity. By introducing various substituents on a phenyl ring attached to the piperidine nitrogen, researchers were able to significantly enhance the inhibitory activity against LSD1. For instance, the introduction of a trifluoromethyl group at the meta position of the phenyl ring resulted in a compound with a Ki value of 29 nM, demonstrating high potency. nih.govnih.gov

The selectivity of these compounds against other related enzymes, such as monoamine oxidase A (MAO-A) and B (MAO-B), is also a critical consideration. The aforementioned study demonstrated that several potent LSD1 inhibitors exhibited high selectivity, with selectivity indices greater than 160-fold against both MAO-A and MAO-B. nih.gov This high selectivity is a desirable characteristic for a potential drug candidate, as it minimizes the risk of off-target effects.

The efficacy of these compounds has been demonstrated in cellular assays. Potent LSD1 inhibitors from the 3-(piperidin-4-ylmethoxy)pyridine series were shown to increase cellular H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cells, with EC50 values as low as 280 nM, while having minimal effects on normal cells. nih.govnih.gov

| Compound | Substituent (R) | LSD1 Kᵢ (nM) | Selectivity vs MAO-A | Selectivity vs MAO-B | HCT116 EC₅₀ (μM) |

| 5 | H | 2300 | >43 | >43 | >10 |

| 16 | 3-CF₃ | 29 | >340 | >340 | 0.28 |

| 17 | 4-CF₃ | 49 | >200 | >200 | 0.45 |

| 22 | 3-Cl | 100 | >160 | >160 | 1.1 |

Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors. nih.govnih.gov

Exploration of Stereochemistry in Activity Profiles

Computational Approaches to SAR Elucidation

Computational methods are invaluable tools in modern drug discovery, providing insights into the interactions between ligands and their biological targets and helping to rationalize observed SAR data.

Molecular Docking and Ligand-Target Interaction Mapping

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method allows researchers to visualize the binding mode of a ligand and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

In the study of 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors, molecular docking was used to propose a binding mode for these compounds. The modeling suggested that the protonated piperidine nitrogen could form a hydrogen bond with an aspartate residue (Asp555) in the enzyme's active site, while the pyridine ring could engage in favorable electrostatic and hydrophobic interactions with the flavin ring of FAD and a tyrosine residue (Tyr761). nih.gov Such insights are instrumental in guiding the design of new analogues with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties or structural features that are most important for activity.

While a specific QSAR model for 3-(4-piperidinyloxy)pyridine hydrochloride derivatives is not available, the principles of QSAR have been widely applied to other classes of compounds, including pyridine derivatives. nih.govmdpi.com These models can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. A typical QSAR study involves calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules and then using statistical methods to correlate these descriptors with their biological activity.

Integration of Synthetic Chemistry and Biological Screening for SAR Development

The development of a robust SAR is an iterative process that relies on the close integration of synthetic chemistry and biological screening. Synthetic chemists design and create new analogues based on existing SAR data and computational predictions. These new compounds are then evaluated in biological assays to determine their activity. The results of these assays feed back into the design cycle, informing the synthesis of the next generation of compounds.

This integrated approach has been successfully employed in the development of potent inhibitors for various targets, including PI3Kδ, where derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were synthesized and evaluated, leading to the identification of compounds with nanomolar potency. nih.gov Similarly, the synthesis and evaluation of pyridylpiperazine derivatives as urease inhibitors have demonstrated the utility of this approach. nih.gov The systematic exploration of the chemical space around the 3-(4-piperidinyloxy)pyridine scaffold, guided by biological feedback, is essential for optimizing its therapeutic potential.

Theoretical and Computational Chemistry Studies of 3 4 Piperidinyloxy Pyridine Hydrochloride

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution, energy, and chemical properties.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. niscair.res.in For a molecule like 3-(4-Piperidinyloxy)pyridine hydrochloride, DFT can be used to determine optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). niscair.res.innih.gov

Studies on related pyridine (B92270) and piperidine (B6355638) derivatives using DFT with basis sets like B3LYP/6-311++G(d,p) have shown how substituents affect the electronic properties and aromaticity of the rings. nih.govrsc.org For 3-(4-Piperidinyloxy)pyridine, the piperidinyloxy group at the 3-position acts as an electron-donating group, which influences the electron density distribution on the pyridine ring. This, in turn, affects the molecule's reactivity and interaction with other molecules. The ether linkage oxygen and the piperidine nitrogen are key sites for electronic interactions. DFT calculations can quantify these effects by analyzing atomic charges, bond orders, and molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential and are crucial for understanding intermolecular interactions. nih.gov

The hydrochloride form means the molecule is protonated. DFT calculations can determine the most likely site of protonation. In this compound, the two nitrogen atoms (one in the pyridine ring, one in the piperidine ring) are potential protonation sites. Calculations on similar pyridine and piperidine compounds consistently show that the pyridine nitrogen is more basic and therefore the preferred site of protonation in the gas phase, a finding that can be extrapolated to the hydrochloride salt. researchgate.netacs.org

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. uiuc.edu Gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. These values are fundamental measures of a molecule's intrinsic basicity. Quantum mechanical methods, particularly DFT, have proven effective in accurately calculating the PA and GB of pyridine and piperidine derivatives. researchgate.netresearchgate.net

Studies on substituted pyridines have established that electron-donating groups increase the proton affinity and basicity, while electron-withdrawing groups have the opposite effect. researchgate.net The position of the substituent also matters, with substituents at the 4-position generally having a more significant impact on the basicity of the pyridine nitrogen than those at the 3-position. researchgate.net The piperidinyloxy group at the 3-position in 3-(4-Piperidinyloxy)pyridine would be expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Computational studies on piperidine and its analogs have also been performed to determine their proton affinities. researchgate.netresearchgate.net Piperidine itself has a high proton affinity due to the localized lone pair on the nitrogen atom. nist.gov In this compound, the protonation is expected to occur on the more basic pyridine nitrogen. Theoretical calculations can provide precise PA values for both nitrogen atoms, confirming the preferred protonation site.

Table 1: Calculated and Experimental Proton Affinities (PA) of Related Compounds

This table presents the proton affinity values for pyridine and piperidine, which are the core structural components of this compound. The values help in understanding the relative basicity of the nitrogen atoms in the compound.

| Compound | Calculation Method | Calculated PA (kcal/mol) | Experimental PA (kcal/mol) | Reference |

| Pyridine | B3LYP/6-311++G(d,p) | 222.9 | 222.3 | researchgate.net |

| Pyridine | MP2(fc)/6-311+G** | - | 220.8 | acs.org |

| Piperidine | Not Specified | - | 229.4 | nist.gov |

Molecular Dynamics Simulations and Conformational Analysis

While QM methods are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions in a simulated environment, such as in solution or bound to a protein. mdpi.com

MD simulations can model the behavior of this compound in an aqueous solution. These simulations track the movement of every atom in the molecule and the surrounding solvent molecules over time, typically on the nanosecond to microsecond scale. nih.gov This allows for the study of the molecule's conformational flexibility.

The piperidine ring typically adopts a chair conformation. core.ac.uk However, the linkage to the pyridine ring through an ether bond introduces several rotatable bonds, allowing for a range of possible three-dimensional structures. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. researchgate.net The simulations would also reveal how the molecule interacts with water molecules through hydrogen bonding, particularly involving the protonated pyridine nitrogen, the ether oxygen, and the piperidine nitrogen.

MD simulations are a cornerstone of modern drug design for studying how a ligand interacts with a protein target. nih.govacs.org If a protein target for this compound were identified, MD simulations could be used to model the dynamics of the ligand-protein complex. nih.gov These simulations provide a detailed view of the key interactions, such as hydrogen bonds, ionic interactions (salt bridges), and hydrophobic contacts, that stabilize the ligand in the protein's binding site. nih.govnih.gov For example, the protonated pyridine ring could form a strong salt bridge with an acidic residue like aspartate or glutamate (B1630785) in a receptor binding pocket. nih.gov

Furthermore, techniques like alchemical free energy calculations can be combined with MD simulations to predict the binding affinity of a ligand to a protein. nih.govacs.orgnih.gov These methods compute the relative binding free energy (ΔΔG) between two similar ligands or the absolute binding free energy (ΔG) of a single ligand. acs.org Such calculations are computationally intensive but can provide accurate predictions of ligand potency, making them valuable in the lead optimization phase of drug discovery. nih.gov

In Silico Screening and Predictive Modeling

In silico screening involves using computational methods to search large databases of compounds to identify those that are likely to bind to a drug target. For novel compounds like this compound, related predictive models can be highly informative.

Quantitative Structure-Activity Relationship (QSAR) studies on piperidine and pyridine derivatives have been used to build models that correlate physicochemical properties with biological activity. nih.govnih.gov These models use molecular descriptors—numerical values that encode information about the chemical structure—to predict the activity of new compounds. For this compound, relevant descriptors would include those related to its size, shape, hydrophobicity (LogP), and electronic properties (e.g., atomic charges, dipole moment). chemscene.com

Pharmacophore modeling is another key in silico technique. A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive/negative charges) that a molecule must possess to bind to a specific target. By analyzing the structure of known active compounds containing piperidine and pyridine fragments, a pharmacophore model can be developed. nih.govresearchgate.net This model can then be used to screen for other compounds, or to assess whether this compound fits the requirements for a particular biological activity. Recent studies have successfully used these approaches to identify piperidine-containing compounds as potent inhibitors for various enzymes. researchgate.netacs.org

Virtual Library Design and Enumeration for this compound Analogs

The foundation of modern computational drug discovery lies in the creation of virtual libraries, which are large, electronically curated collections of molecules that can be screened in silico to identify promising candidates. For this compound, a virtual library is typically constructed by identifying key positions on the core scaffold that are amenable to chemical modification. This process, known as enumeration, involves systematically substituting various chemical groups, or R-groups, at these positions.

The design process begins with the dissection of the parent molecule into a core scaffold and variable substituents. The 3-(4-Piperidinyloxy)pyridine core offers several such positions for modification. Key sites for derivatization typically include:

The pyridine ring: Positions 2, 4, 5, and 6 of the pyridine ring can be substituted with a variety of functional groups to modulate electronic properties, solubility, and interactions with biological targets.

Based on established synthetic feasibility and the desire to explore a wide range of chemical properties (e.g., hydrogen bond donors/acceptors, hydrophobic groups, and charged moieties), a set of building blocks or R-groups is selected. These are then computationally "attached" to the core scaffold to generate a large library of virtual analogs. For instance, a library could be designed by introducing various substituents at the piperidine nitrogen (R1) and the pyridine ring (R2).

Table 1: Example of an Enumerated Virtual Library for 3-(4-Piperidinyloxy)pyridine Analogs

| Analog ID | Scaffold | R1 (Piperidine-N) | R2 (Pyridine-C5) | Molecular Formula |

| Parent | 3-(4-Piperidinyloxy)pyridine | -H | -H | C10H14N2O |

| ANA-001 | 3-(4-Piperidinyloxy)pyridine | -CH3 | -H | C11H16N2O |

| ANA-002 | 3-(4-Piperidinyloxy)pyridine | -CH2CH3 | -H | C12H18N2O |

| ANA-003 | 3-(4-Piperidinyloxy)pyridine | -C(=O)CH3 | -H | C12H16N2O2 |

| ANA-004 | 3-(4-Piperidinyloxy)pyridine | -H | -Cl | C10H13ClN2O |

| ANA-005 | 3-(4-Piperidinyloxy)pyridine | -H | -F | C10H13FN2O |

| ANA-006 | 3-(4-Piperidinyloxy)pyridine | -CH3 | -Cl | C11H15ClN2O |

| ANA-007 | 3-(4-Piperidinyloxy)pyridine | -CH2Ph | -H | C17H20N2O |

| ANA-008 | 3-(4-Piperidinyloxy)pyridine | -H | -OCH3 | C11H16N2O2 |

This systematic enumeration allows researchers to explore a vast chemical space efficiently, generating thousands or even millions of virtual compounds for subsequent computational analysis.

Prediction of Binding Modes and Affinities for Novel Derivatives

Once a virtual library of analogs has been generated, computational techniques are employed to predict how these novel derivatives will interact with a specific biological target, such as a receptor or enzyme, and to estimate their binding affinity. Molecular docking is a primary method used for this purpose. nih.gov

Molecular docking simulations place each ligand from the virtual library into the three-dimensional structure of a target's binding site. The process involves two main steps:

Sampling: The algorithm explores a vast number of possible conformations of the ligand within the binding site, as well as its orientation and position.

Scoring: Each of these poses is evaluated using a scoring function, which is a mathematical model that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable binding interaction.

The scoring functions consider various factors that contribute to binding, such as electrostatic interactions, hydrogen bonds, van der Waals forces, and the desolvation penalty. The results of a docking study can predict the preferred binding mode of a ligand and provide a rank-ordering of the virtual library based on their predicted affinities. nih.govnih.gov

For example, a docking study of the enumerated analogs from Table 1 into a hypothetical receptor active site might yield the results shown in Table 2. These studies often reveal key interactions, such as hydrogen bonds between the pyridine nitrogen or the ether oxygen and specific amino acid residues in the target protein. nih.govnih.gov

Table 2: Predicted Binding Affinities and Key Interactions for Novel Derivatives

| Analog ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions (Amino Acid Residues) |

| Parent | -7.2 | H-bond with Tyr250, Pi-Alkyl with Val110 |

| ANA-001 | -7.5 | H-bond with Tyr250, Hydrophobic interaction with Leu112 |

| ANA-002 | -7.6 | H-bond with Tyr250, Hydrophobic interaction with Leu112 |

| ANA-003 | -8.1 | H-bond with Tyr250, H-bond with Ser108 |

| ANA-004 | -7.9 | H-bond with Tyr250, Halogen bond with Gly248 |

| ANA-005 | -7.8 | H-bond with Tyr250, Favorable interaction with Gly248 |

| ANA-006 | -8.3 | H-bond with Tyr250, Halogen bond with Gly248, Hydrophobic interaction with Leu112 |

| ANA-007 | -8.9 | H-bond with Tyr250, Pi-Pi stacking with Phe315 |

| ANA-008 | -7.4 | H-bond with Tyr250, H-bond with Asn105 |

The insights gained from these predictions are invaluable. For instance, the superior predicted affinity of ANA-007 could be attributed to a favorable pi-pi stacking interaction introduced by the benzyl (B1604629) group. Similarly, the acetyl group in ANA-003 might introduce an additional hydrogen bond, enhancing its binding. This structure-activity relationship (SAR) information, derived purely from computational models, allows medicinal chemists to prioritize the synthesis of a smaller, more promising set of compounds for experimental validation, thereby accelerating the drug discovery process.

Analytical Techniques and Methodologies for Research on 3 4 Piperidinyloxy Pyridine Hydrochloride

Chromatographic Separation and Characterization Methods

Chromatographic techniques are fundamental for separating 3-(4-Piperidinyloxy)pyridine hydrochloride from impurities, starting materials, and degradation products. These methods are essential for both qualitative identification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like this compound. researchgate.net The development of a robust HPLC method is critical for routine quality control and stability testing. ijsrst.com A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity. researchgate.net

Method development typically begins with the selection of an appropriate stationary phase, most often a C18 column, which provides excellent retention and separation for a wide range of organic molecules. rjptonline.org The mobile phase composition is then optimized; a typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile or methanol. ptfarm.pl The pH of the aqueous phase is a critical parameter that can be adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve efficient separation of all components within a reasonable timeframe. ajol.info Detection is commonly performed using a UV detector set at a wavelength where the pyridine (B92270) chromophore exhibits strong absorbance. ptfarm.pl

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.netrjptonline.org Validation demonstrates the method's specificity, linearity, range, accuracy, precision, and robustness. ajol.info

Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak is well-resolved from impurity and placebo peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for the analyte. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits. |

This table is interactive. Users can sort columns by clicking on the headers.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. orientjchem.org This technology utilizes columns packed with sub-2 µm particles, which operate at higher pressures. orientjchem.org The primary advantage of UPLC is its ability to provide much faster analysis times, often reducing a 30-minute HPLC run to just a few minutes. ijsrtjournal.comnih.gov

For this compound, UPLC is particularly valuable for trace analysis, such as the detection and quantification of process impurities or degradation products that may be present at very low levels. ijsrtjournal.com The increased peak concentrations and reduced chromatographic dispersion in UPLC lead to a 2-3 fold increase in sensitivity. ijsrtjournal.com When coupled with mass spectrometry, UPLC-MS becomes a powerful tool for impurity profiling, capable of detecting impurities at parts-per-million (ppm) levels. ijsrtjournal.comwaters.com The enhanced resolution allows for the separation of closely related compounds that might co-elute in an HPLC system. orientjchem.org

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.5 mL/min |

| Typical Backpressure | 2,000 - 5,000 psi | 10,000 - 15,000 psi |

| Analysis Time | 15 - 30 min | 1 - 5 min |

| Solvent Consumption | High | Low (up to 90% reduction) |

| Sensitivity | Good | Excellent (2-3x higher) |

| Resolution | Good | Excellent |

This table is interactive. Users can sort columns by clicking on the headers.

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic impurities that may be present in the this compound active pharmaceutical ingredient (API). ispub.com These impurities, often residual solvents from the manufacturing process, must be controlled to ensure the safety and quality of the final product. thermofisher.comdergipark.org.tr

The choice of GC technique depends on the volatility of the target analytes. peerj.comresearchgate.net For highly volatile solvents (e.g., methanol, acetone, dichloromethane), headspace GC (HS-GC) is commonly used. thermofisher.com In this technique, the API sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. thermofisher.com This avoids injecting the non-volatile API, which could contaminate the system. taylorfrancis.com For less volatile compounds like pyridine or dimethylformamide, direct liquid injection with a flame ionization detector (FID) is often more suitable. peerj.comresearchgate.net

The GC method involves a capillary column, such as a DB-624 or equivalent, which is designed for separating residual solvents. taylorfrancis.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points. ispub.com Validation according to ICH guideline Q3C for residual solvents is required. peerj.com

Table 3: Common Residual Solvents and Typical GC Conditions

| Analyte (Solvent) | Class | Boiling Point (°C) | Typical GC Technique |

|---|---|---|---|

| Dichloromethane | 2 | 39.6 | HS-GC |

| Toluene | 2 | 110.6 | HS-GC |

| Methanol | 2 | 64.7 | HS-GC |

| Pyridine | 2 | 115.0 | Direct Injection |

| N,N-Dimethylformamide (DMF) | 2 | 153.0 | Direct Injection |

| Tetrahydrofuran (THF) | 2 | 66.0 | HS-GC |

This table is interactive. Users can sort columns by clicking on the headers.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for quantifying the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. ipb.pt Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments are used to provide a complete picture of the molecular framework. nih.gov

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the piperidine (B6355638) ring. The formation of the hydrochloride salt causes a down-field shift for the protons on the pyridine ring due to the positive charge on the nitrogen atom. pw.edu.pl The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region. The proton on the carbon bearing the oxygen (the methine proton) would be expected at a characteristic downfield shift.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the pyridine ring would appear in the aromatic region, while the piperidine carbons would be in the aliphatic region. Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity between the pyridine and piperidine rings through the ether linkage. mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(4-Piperidinyloxy)pyridine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2-H | ~8.2-8.4 | ~140-145 |

| Pyridine C4-H | ~7.2-7.4 | ~123-128 |

| Pyridine C5-H | ~7.2-7.4 | ~120-125 |

| Pyridine C6-H | ~8.1-8.3 | ~145-150 |

| Piperidine C4-H (CH-O) | ~4.5-4.8 | ~70-75 |

| Piperidine C2/C6-H (eq) | ~3.0-3.2 | ~45-50 |

| Piperidine C2/C6-H (ax) | ~2.6-2.8 | ~45-50 |

| Piperidine C3/C5-H (eq) | ~1.9-2.1 | ~30-35 |

| Piperidine C3/C5-H (ax) | ~1.6-1.8 | ~30-35 |

Note: Values are estimates for the free base in a common solvent like CDCl₃ and would shift upon protonation to the hydrochloride salt. This table is interactive.

Mass Spectrometry (MS) is a vital technique used to determine the molecular weight and deduce structural information from the fragmentation pattern of a compound. miamioh.edu For this compound, electrospray ionization (ESI) is a common technique that would generate a protonated molecular ion [M+H]⁺ corresponding to the free base.

The exact mass of the free base, 3-(4-piperidinyloxy)pyridine (C₁₀H₁₄N₂O), is 178.1106 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which in turn confirms the elemental composition.

The fragmentation pattern in MS/MS experiments provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the ether bond, leading to fragments corresponding to the pyridine-oxide ion and the piperidine cation. Further fragmentation of the piperidine and pyridine rings would produce a unique fingerprint that can be used for identification. mdpi.com

Table 5: Predicted Mass Spectrometry Fragments for 3-(4-Piperidinyloxy)pyridine

| m/z (Mass/Charge Ratio) | Proposed Ion/Fragment | Formula |

|---|---|---|

| 179.1182 | [M+H]⁺ (Protonated Molecular Ion) | [C₁₀H₁₅N₂O]⁺ |

| 110.0450 | [Pyridine-O-CH₂]⁺ fragment | [C₅H₆NO]⁺ |

| 95.0500 | [Pyridine-OH]⁺ fragment | [C₅H₅NO]⁺ |

| 85.0862 | [Piperidine-4-yl] cation | [C₅H₁₀N]⁺ |

| 79.0551 | [Pyridine]⁺ fragment | [C₅H₅N]⁺ |

Note: These are predicted m/z values for the major fragments of the protonated free base. This table is interactive.

Electrophoretic and Other Advanced Analytical Methods

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a powerful analytical technique that provides high-resolution separations of charged species and is well-suited for the analysis of this compound. In its hydrochloride form, the compound is cationic, making it ideal for separation by Capillary Zone Electrophoresis (CZE), the most common mode of CE mdpi.com. Separations in CZE are based on the differential migration of analytes in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE) analyticaltoxicology.com. The high efficiency of CE, often generating hundreds of thousands of theoretical plates, allows for the separation of the main compound from closely related impurities with high resolution nih.gov.